Dehydroalanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminoprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c1-2(4)3(5)6/h1,4H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBOJOOOTLPNST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173131 | |
| Record name | Dehydroalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Aminoacrylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1948-56-7, 28453-71-6 | |
| Record name | Dehydroalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Didehydroalanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dehydroalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDROALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98RA387EKY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Aminoacrylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Biological Context of Dehydroalanine
Dehydroalanine (B155165) in Peptidyl Natural Products
This compound is a characteristic feature of numerous ribosomally synthesized and post-translationally modified peptides (RiPPs), where its presence is fundamental to their structure and biological activity.
This compound is a cornerstone in the biosynthesis of lanthipeptides, a class of antimicrobial peptides characterized by thioether cross-linked amino acids called lanthionines. acs.org The formation of these peptides begins with a precursor peptide containing standard serine and threonine residues. acs.orgoup.com In a critical post-translational modification step, dehydratase enzymes (such as LanB or LanL) catalyze the elimination of water from serine residues to form this compound (and from threonine to form dehydrobutyrine). acs.orgnih.govnih.gov
This enzymatic conversion is pivotal, as the newly formed this compound residue contains an electrophilic double bond. rsc.org This site then undergoes a Michael-type addition reaction with the thiol group of a nearby cysteine residue, a step often guided by a cyclase enzyme (LanC). acs.orgnih.gov This intramolecular reaction forms the defining lanthionine (B1674491) (or methyllanthionine) bridges that constrain the peptide's conformation, conferring stability and potent biological activity. acs.orgoup.com The well-known antimicrobial peptide nisin, for instance, contains this compound residues that are essential for the formation of its lanthionine rings. wikipedia.orgoup.com
Beyond lanthipeptides, this compound is an integral structural component of other complex peptide natural products, including toxins and antibiotics.
Thiostrepton (B1681307): This is a highly modified thiopeptide antibiotic with potent activity against Gram-positive bacteria. nih.gov Its complex, macrocyclic structure features multiple this compound residues. rsc.orgnih.gov These unsaturated residues are not only crucial for the molecule's conformation and antibiotic activity but also serve as chemical handles for synthetic modification. nih.govrsc.orgacs.org The electrophilic nature of the this compound residues in thiostrepton has been exploited to create novel analogues with potentially improved properties, such as enhanced aqueous solubility. nih.govacs.org
Lanthipeptides and Structurally Related Antimicrobial Peptides
This compound as a Post-Translational Modification (PTM) in Proteins
This compound can be generated in proteins through various pathways after the initial protein synthesis is complete. This modification can be a deliberate enzymatic step, a spontaneous consequence of chemical instability, or an intermediate step in other biosynthetic pathways.
The formation of this compound residues in proteins is a key post-translational modification (PTM) that can occur through both enzyme-catalyzed and spontaneous chemical reactions.
Enzymatic Formation: In the biosynthesis of lanthipeptides, dedicated dehydratase enzymes are responsible for the site-specific conversion of serine and threonine into this compound and dehydrobutyrine, respectively. acs.orgnih.govnih.gov Bacterial phospholyase enzymes can also generate this compound by eliminating phosphate (B84403) from phosphoserine residues, a mechanism used by some pathogens to inactivate host proteins. rsc.org
Non-Enzymatic Formation: this compound can form spontaneously in proteins without enzymatic intervention, particularly under specific conditions or over long periods. wikipedia.orgrsc.org This process typically involves a β-elimination reaction from a precursor amino acid. The most common non-enzymatic pathways include:
Elimination from Phosphorylated Residues: The phosphate group on phosphoserine and phosphothreonine is a good leaving group, making these residues susceptible to spontaneous elimination to form this compound or dehydrobutyrine, respectively. nih.govox.ac.uk This is a significant reaction in aging proteins. nih.gov
Elimination from Cysteine: Cysteine residues can be converted to this compound through the elimination of hydrogen sulfide (B99878). nih.govportlandpress.com This process can be facilitated by base catalysis or through the oxidation of cysteine to form an intermediate, such as a disulfide bond, which then undergoes elimination. wikipedia.orgportlandpress.com
Elimination from Serine: Direct, base-catalyzed dehydration of serine can also occur, though it is often considered less facile than elimination from phosphoserine. wikipedia.orgnih.gov This can be promoted by heat and alkaline conditions. nih.gov
The spontaneous, non-enzymatic formation of this compound is a recognized factor in protein aging and degradation. rsc.org This is particularly evident in long-lived proteins that are not regularly turned over and replaced, such as the crystallin proteins found in the human ocular lens. nih.govnih.gov
Over time, post-translational modifications like phosphorylation can make serine residues more prone to degradation. nih.gov The spontaneous elimination of the phosphate group from a phosphoserine residue generates a highly reactive this compound intermediate. nih.gov Because of its electrophilic nature, this this compound residue can readily react with nearby nucleophilic amino acid side chains, such as the ε-amino group of lysine (B10760008) or the thiol group of cysteine. portlandpress.com
This reaction leads to the formation of stable, irreversible, non-disulfide covalent crosslinks, such as lysinoalanine (from lysine) and lanthionine (from cysteine). nih.govportlandpress.com The accumulation of these crosslinks can cause proteins to misfold and aggregate, leading to increased insolubility and a loss of normal protein function. nih.gov In the lens, this process is believed to contribute to the formation of protein aggregates that scatter light, ultimately leading to the development of age-related cataracts. nih.govnih.gov
This compound serves as a crucial, transient intermediate in the biosynthesis of selenocysteine (B57510) (Sec), often referred to as the 21st proteinogenic amino acid. rsc.orgnih.govrsc.org Selenocysteine is not synthesized as a free amino acid but is instead assembled directly on its specific transfer RNA (tRNA). nih.gov
The biosynthetic pathway begins when a unique tRNA, tRNA[Ser]Sec, is charged with the amino acid serine by a seryl-tRNA synthetase. nih.gov In eukaryotes and archaea, the serine residue is then phosphorylated by a specific kinase to yield O-phosphoseryl-tRNA[Ser]Sec. nih.govnih.gov
The key step involving this compound occurs next. An enzyme known as selenocysteine synthase catalyzes a β-elimination reaction, removing the phosphate group (or water directly from serine in bacteria) to form a dehydroalanyl-tRNA[Ser]Sec intermediate. rsc.orgnih.govnih.gov This tRNA-bound this compound is a reactive electrophile poised for the final step. It promptly reacts with an activated selenium donor, selenophosphate, to form selenocysteyl-tRNA[Ser]Sec. nih.govnih.gov This fully formed, charged tRNA is then delivered to the ribosome for incorporation into a growing polypeptide chain at a specific UGA codon. rsc.org
Emergence of this compound from Metabolite Breakdown Pathways (e.g., Glutathione)
This compound (DHA) can arise from the metabolic breakdown of key cellular components, most notably the ubiquitous antioxidant, glutathione (B108866) (GSH). This transformation converts the typically nucleophilic glutathione into an electrophilic species, γ-glutamyldehydroalanylglycine (EdAG), which can interact with cellular macromolecules. nih.govojp.gov
One significant pathway involves the metabolism of xenobiotics, such as the anticancer drug busulfan (B1668071). The process begins with the conjugation of busulfan with glutathione, catalyzed by glutathione S-transferase (GST) enzymes. tandfonline.comresearchgate.net This reaction forms an unstable sulfonium (B1226848) ion intermediate. tandfonline.com Under physiological conditions, this intermediate spontaneously undergoes a β-elimination reaction, releasing tetrahydrothiophene (B86538) and forming EdAG. nih.govtandfonline.com This this compound-containing metabolite is electrophilic and can react with cellular nucleophiles, including another molecule of glutathione, to form a stable lanthionine thioether, a non-reducible analog of glutathione disulfide (GSSG). nih.gov
This compound residues also emerge from the breakdown of oxidized glutathione (GSSG) itself, particularly in long-lived proteins. Research on aged human lens proteins has identified a novel post-translational modification where a dehydroalanylglycine (DHAGly) moiety is added to lysine residues. nih.gov The proposed mechanism for this modification starts with the breakdown of GSSG to form a γ-Glu(DHA)Gly intermediate. nih.gov Following the adduction of this intermediate to a protein's lysine residue, the glutamate (B1630785) portion is cleaved, leaving the DHAGly modification. nih.gov
Furthermore, the integrity of selenoenzymes that are functionally linked to the glutathione system can be compromised, leading to the formation of this compound. Glutathione peroxidase 1 (GPX1), an enzyme that uses glutathione to reduce hydrogen peroxide, contains a critical selenocysteine (Sec) residue at its active site. mdpi.com Under conditions of excessive oxidative stress, this essential selenocysteine can be irreversibly oxidized to a this compound residue, leading to the permanent inactivation of the enzyme. mdpi.com Similarly, in aged tissues, this compound can be formed spontaneously from the β-elimination of phosphate from phosphoserine residues, creating a reactive site that can then be attacked by glutathione. uow.edu.au
Table 1: this compound Formation from Glutathione-Related Pathways
| Pathway | Precursor(s) | Key Intermediate(s) | Final this compound Species | Biological Context |
| Xenobiotic Metabolism | Glutathione (GSH) + Busulfan | Glutathione-busulfan sulfonium ion | γ-glutamyldehydroalanylglycine (EdAG) | Drug metabolism, formation of an electrophilic metabolite. nih.govtandfonline.com |
| Oxidized Glutathione Breakdown | Oxidized Glutathione (GSSG) | γ-Glu(DHA)Gly | Dehydroalanylglycine (DHAGly)-Lys adduct | Protein aging, post-translational modification in long-lived proteins. nih.gov |
| Selenoenzyme Inactivation | Selenocysteine (in GPX1) + H₂O₂ | Oxidized Selenocysteine | This compound residue | Oxidative stress, irreversible enzyme inactivation. mdpi.com |
| Phosphoserine Elimination | Phosphoserine + Glutathione | This compound residue | Glutathione-S-DHA adduct | Protein aging, non-disulfide crosslinking. uow.edu.au |
This compound in Enzyme Active Site Mechanisms
This compound is a key reactive residue in the active sites of several enzymes, where its electrophilic nature is crucial for catalysis. It is typically generated post-translationally from either a serine or cysteine residue through an enzyme-mediated elimination of water or hydrogen sulfide, respectively. wikipedia.org This conversion creates an α,β-unsaturated carbonyl system, which functions as a potent Michael acceptor, enabling it to react with nucleophilic substrates. wikipedia.org
Historically, this compound was thought to be the primary catalytic electrophile in enzymes like phenylalanine ammonia-lyase (PAL) and histidine ammonia-lyase (HAL). wikipedia.org While it is present and important, further research revealed that the active residue in these specific enzymes is a different, even more electrophilic, unsaturated alanine (B10760859) derivative known as 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO). wikipedia.org
Nevertheless, this compound's catalytic role is well-established in other enzymes. For instance, the histidase from the bacterium Pseudomonas putida contains a this compound residue that is essential for its catalytic activity, functioning as an electrophilic center for the deamination of L-histidine to urocanic acid. Similarly, the PAL enzyme from the yeast Rhodosporidium toruloides is believed to contain a catalytically essential this compound residue that is formed from a serine precursor. researchgate.net
The this compound residue also plays a critical, albeit different, role in the function and regulation of selenoenzymes. The biosynthesis of selenocysteine, the 21st proteinogenic amino acid, involves a this compound intermediate. rsc.org In this pathway, a serine residue on a specific tRNA is converted to a this compound-tRNA intermediate, which is then selenated to form selenocysteine-tRNA. rsc.org Conversely, as mentioned previously, the active site selenocysteine of critical redox enzymes like glutathione peroxidase can be converted to this compound under severe oxidative stress, representing a mechanism of irreversible inactivation. mdpi.com
Table 2: Role of this compound in Enzyme Active Sites
| Enzyme | Organism/System | Role of this compound | Precursor Amino Acid | Mechanism |
| Histidine Ammonia-Lyase (Histidase) | Pseudomonas putida | Catalytic electrophilic center | Serine/Cysteine | Facilitates the non-oxidative deamination of histidine. |
| Phenylalanine Ammonia-Lyase (PAL) | Rhodosporidium toruloides | Essential for catalytic activity | Serine | Acts as an electrophile in the deamination of phenylalanine. researchgate.net |
| Selenocysteine Synthase | Prokaryotes | Biosynthetic intermediate | Serine | Forms a this compound-tRNA intermediate for subsequent selenation. rsc.org |
| Glutathione Peroxidase 1 (GPX1) | Mammalian Systems | Inactivation product | Selenocysteine | Irreversible oxidation of the active site Sec to DHA under severe oxidative stress. mdpi.com |
Advanced Synthetic Methodologies for Dehydroalanine and Dehydroalanine Containing Biomolecules
Chemical Synthesis of Dehydroalanine (B155165) Monomers and Derivatives
The synthesis of this compound is not typically achieved through standard peptide synthesis protocols; instead, it usually involves the incorporation of a precursor amino acid that is later converted to the this compound residue. nih.govsemanticscholar.org
Elimination Reactions from Serine and Cysteine Precursors
The most common routes to this compound involve β-elimination reactions starting from serine or cysteine residues. mdpi.comuminho.pt These methods rely on converting the hydroxyl or thiol group into a better leaving group, followed by base-mediated elimination to form the carbon-carbon double bond.
For serine , the hydroxyl group can be activated by conversion to a sulfonate ester, such as a tosylate or mesylate, or a phosphate (B84403) ester. rsc.orgresearchgate.net Subsequent treatment with a base promotes the elimination of the activated group. For example, O-tosylated serine derivatives can undergo β-elimination when treated with bases like diethylamine (B46881) or dilute alkali. researchgate.net
For cysteine , the thiol group is a more versatile precursor. One strategy involves S-alkylation to form a sulfonium (B1226848) salt, which then undergoes elimination. rsc.org Another approach is the conversion of cysteine to its corresponding disulfide, which can be eliminated under basic conditions. For instance, treatment of a cysteinyl thiol with Ellman's reagent followed by the addition of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can yield this compound in a one-pot reaction. scispace.com A bis-alkylation-elimination using reagents like 1,4-dihalobutanes or, more recently, methyl 2,5-dibromopentanoate (MDBP) and 2,5-dibromohexanediamide (B1669862) (DBHDA), has proven to be a general and mild method for converting cysteine to this compound on both peptides and proteins. scispace.comox.ac.uknih.gov
Table 1: Comparison of Reagents for Elimination Reactions from Cysteine
| Reagent Class | Specific Reagent | Precursor | Key Features | Reference |
|---|---|---|---|---|
| Sulfonate Ester Activation | Tosyl chloride, Mesyl chloride | Serine | Requires strong base for elimination; can be harsh for sensitive substrates. | rsc.orgresearchgate.net |
| Disulfide Formation | Ellman's Reagent (DTNB) | Cysteine | Forms a mixed disulfide; elimination is base-mediated (e.g., DBU). | scispace.com |
| Bis-Alkylation-Elimination | 2,5-dibromohexanediamide (DBHDA) | Cysteine | Mild, selective, and efficient for proteins. | nih.gov |
| Bis-Alkylation-Elimination | methyl 2,5-dibromopentanoate (MDBP) | Cysteine | Effective for multiple Dha installations in peptides; good solubility. | nih.govox.ac.uk |
Hofmann Elimination Approaches for this compound Generation
The Hofmann elimination is another classical organic reaction that has been adapted for this compound synthesis. wikipedia.org This method typically starts with a 2,3-diaminopropionic acid (Dap) residue. rsc.org The β-amino group of Dap is exhaustively methylated using excess methyl iodide to form a quaternary ammonium (B1175870) iodide salt. rsc.orgwikipedia.org This salt is then treated with a base, such as silver oxide or potassium hydrogen carbonate, to induce elimination, generating the this compound residue. rsc.orgwikipedia.org This method is noted for proceeding under mild conditions and offers good selectivity; for instance, it can selectively convert a Dap residue to this compound in a peptide that also contains a serine residue without affecting the serine. rsc.org
Controlled Stereoselective Synthesis of this compound Analogs
While this compound itself is achiral at the α- and β-carbons, the synthesis of its substituted analogs requires control over the resulting (E/Z)-stereochemistry. Furthermore, the this compound backbone can serve as a prochiral template for subsequent stereoselective additions to create new chiral centers.
Recent advances have focused on using chiral auxiliaries to control facial selectivity during reactions. For example, this compound building blocks equipped with oxazolidin-2-one chiral auxiliaries have been prepared. nih.gov These chiral dehydroalanines can then undergo diastereoselective reactions, such as Friedel-Crafts alkylations with indoles, to produce optically active tryptophan derivatives with good to excellent diastereomeric ratios. nih.gov
Catalyst-controlled methods have also emerged as powerful tools. Rhodium-catalyzed conjugate arylation has been used for the site- and stereoselective functionalization of this compound residues within complex natural products like thiostrepton (B1681307). nih.gov This approach not only allows for the creation of new analogs but also provides insights into asymmetric catalysis, as the stereochemical outcome can be influenced or even reversed by the addition of certain salts. nih.gov Such methods enable the synthesis of specific amino acid enantiomers from this compound monomers with high enantiomeric ratios. nih.gov
Site-Selective Incorporation of this compound into Peptides and Proteins
The unique reactivity of this compound makes it a valuable "tag" for the chemical modification of proteins. ox.ac.uk Its incorporation allows for subsequent reactions that can introduce a wide array of functionalities, effectively creating post-translational modifications or their mimics. nih.govscispace.com
Post-Synthetic Modification and Bioconjugation Techniques
The most prevalent strategy for incorporating this compound into proteins is through the post-synthetic chemical modification of existing amino acid residues, primarily cysteine, but also serine or selenocysteine (B57510). nih.govrsc.orgox.ac.uk
The conversion of cysteine to this compound is a widely used "tag-and-modify" approach. ox.ac.uk This process involves the site-selective chemical transformation of a cysteine residue into a this compound residue within the fully folded protein. scispace.com Reagents such as 2,5-dibromohexanediamide (DBHDA) or 2-nitro-5-thiocyanatobenzoic acid (NTCB) are effective for this purpose under biocompatible conditions. nih.govnih.gov The NTCB method, for instance, converts cysteine to an S-cyano-cysteine intermediate, which can then undergo β-elimination to form this compound, proving particularly efficient for cysteines located at the flexible ends of proteins. nih.govmdpi.com
Once installed, the electrophilic this compound residue serves as a versatile handle for bioconjugation via Michael addition. researchgate.net This reaction allows for the formation of stable carbon-sulfur, carbon-nitrogen, or carbon-selenium bonds. ox.ac.uk A wide range of nucleophiles can be used, including:
Thiols : Thiol-containing molecules, such as biotin, fluorophores, or even thiolated sugars, can be readily conjugated to the this compound residue. rsc.orgmdpi.com This has been used to create glycoproteins, install lipid modifications, and mimic phosphorylation. scispace.com
Amines and other nucleophiles : Nitrogen nucleophiles and sulfinic acids can also add to this compound, expanding the repertoire of possible modifications. nih.govzenodo.orgacs.org
This two-step process—first converting a native amino acid to this compound and then reacting it with a chosen nucleophile—provides a powerful and flexible platform for creating precisely modified, homogeneous protein populations for research and therapeutic applications. ox.ac.ukrsc.org
Table 2: Bioconjugation Reactions with this compound
| Reaction Type | Nucleophile | Resulting Linkage | Application Example | Reference |
|---|---|---|---|---|
| Thia-Michael Addition | Thiol (R-SH) | C-S (Thioether) | Synthesis of glycosylated antibodies, lipidation, phosphorylation mimics. | scispace.commdpi.com |
| Aza-Michael Addition | Amine (R-NH₂) | C-N | Synthesis of Nβ-substituted α,β-diamino acids. | zenodo.org |
| Selena-Michael Addition | Selenol (R-SeH) | C-Se (Selenoether) | Creation of selenocysteine-containing peptides. | rsc.org |
| Sulfa-Michael Addition | Sulfinic Acid (R-SO₂H) | C-S (Sulfone) | Chemoselective protein functionalization. | nih.govacs.org |
| Radical Addition | Carbon-centered radical | C-C | Installation of unnatural side chains (chemical mutagenesis). | ox.ac.uk |
Ribosomal Synthesis and Genetic Encoding Approaches for this compound Integration
The integration of this compound into proteins via ribosomal synthesis represents a significant advancement, allowing for the creation of large, genetically encoded libraries of modified peptides. nih.gov These methods typically involve the post-translational conversion of a precursor amino acid that has been incorporated by the ribosome.
A prominent strategy is the ribosomal incorporation of selenocysteine derivatives, such as selenalysine (B14091811) or Se-phenylselenocysteine (SecPh), using a reconstituted Escherichia coli translation system. nih.govacs.orgspringernature.com Following translation, the selenocysteine-containing peptide is subjected to mild oxidative conditions, which efficiently eliminates the seleno-moiety to generate the this compound residue. nih.govacs.org This approach allows for the site-specific introduction of Dha and has been used to prepare polyunsaturated and decorated peptides. nih.gov
Another innovative technique is the Genetically Encoded Chemical Conversion (GECCO) strategy. nih.govnih.gov This method avoids the direct encoding of Dha or a direct precursor. Instead, a latent bioreactive unnatural amino acid (Uaa), fluorosulfate-L-tyrosine (FSY), is genetically encoded at a position near a target serine or threonine residue. nih.govnih.gov The spatial proximity of the two residues facilitates a sulfur-fluoride exchange (SuFEx) reaction, which converts the natural amino acid (serine or threonine) into its dehydro-counterpart (Dha or dehydrobutyrine) in situ. nih.govnih.gov This method expands the toolkit for creating reactive sites within proteins in a site-specific manner.
Furthermore, genetic code expansion has been utilized to incorporate phosphoserine (Sep) into proteins. mdpi.com The phosphoserine residue can then be enzymatically or chemically dephosphorylated to yield this compound, which serves as a handle for further chemical modifications, such as the installation of lysine (B10760008) methylation analogs. mdpi.com
| Method | Precursor Amino Acid | Conversion Principle | Key Features |
| Post-Translational Oxidation | Selenalysine, Se-phenylselenocysteine (SecPh) | Ribosomal incorporation followed by mild oxidative elimination of the seleno-group. nih.govacs.org | High fidelity and efficiency in reconstituted E. coli systems; enables polyunsaturated peptide synthesis. nih.gov |
| Genetically Encoded Chemical Conversion (GECCO) | Serine (precursor to Dha) + Fluorosulfate-L-tyrosine (FSY) | Proximity-enabled sulfur-fluoride exchange (SuFEx) reaction between genetically encoded FSY and a nearby serine. nih.govnih.gov | In situ generation of Dha from a natural amino acid; avoids direct encoding of a reactive species. nih.gov |
| Dephosphorylation | Phosphoserine (Sep) | Genetic incorporation of Sep followed by enzymatic or chemical dephosphorylation. mdpi.com | Provides a route to Dha that can be used for subsequent chemical mutagenesis to install PTMs. mdpi.com |
Solid-Phase Peptide Synthesis Adaptations for this compound Precursors
Standard solid-phase peptide synthesis (SPPS) protocols are not well-suited for the direct incorporation of this compound due to its reactivity. nih.gov Consequently, various strategies have been developed that rely on the incorporation of stable precursors, which are subsequently converted to Dha on the solid support or after cleavage.
One of the most common precursors is Fmoc-Se-phenylselenocysteine (Fmoc-Sec(Ph)). springernature.com This nonproteinogenic amino acid can be readily incorporated into a growing peptide chain using standard Fmoc-SPPS chemistry. After peptide assembly, the phenylseleno group is chemoselectively oxidized with mild reagents like hydrogen peroxide or sodium periodate, leading to an elimination reaction that forms the Dha residue. springernature.com
Cysteine is another widely used precursor. iris-biotech.denih.gov The conversion can be achieved through a base-catalyzed β-elimination of the protected sulfhydryl group. peptide.com However, this method can be complicated by a side reaction where the base used for Fmoc deprotection, typically piperidine (B6355638), adds to the newly formed Dha, creating a β-piperidine adduct. iris-biotech.denih.govrsc.org The use of a sterically bulky trityl protecting group for the cysteine side chain can help minimize this unwanted reaction. iris-biotech.depeptide.com A more refined approach involves the double-alkylation of cysteine with specific reagents, such as methyl 2,5-dibromovalerate, which promotes a clean elimination to Dha and is particularly effective for generating multiple Dha residues within a single peptide while avoiding undesired cross-linking or "stapling". rsc.orgnih.govresearchgate.net
Other precursors include phosphoserine (pSer), which is commercially available as an Fmoc-protected monomer for SPPS, and specialized selenyl linkers that release a fully protected this compound-containing peptide upon oxidative cleavage from the resin. nih.govacs.org
| Precursor | Conversion Method | Advantages | Potential Issues |
| Fmoc-Se-phenylselenocysteine | Mild oxidation (e.g., H₂O₂) after SPPS. springernature.com | High efficiency; compatible with standard SPPS. springernature.com | Requires synthesis of the non-canonical amino acid precursor. |
| Fmoc-Cys(Trt)-OH | Base-catalyzed β-elimination. iris-biotech.depeptide.com | Utilizes a common protected amino acid. | Risk of piperidine adduct formation. iris-biotech.denih.gov |
| Cysteine | Double-alkylation/elimination (e.g., with methyl 2,5-dibromovalerate). rsc.orgnih.gov | Clean conversion of multiple Cys to Dha; avoids stapled byproducts. nih.govresearchgate.net | Requires specific bifunctional alkylating reagents. |
| Fmoc-pSer(PO₃H₂)-OH | Elimination of the phosphate group. nih.gov | Commercially available monomer. nih.gov | Conversion can require harsh conditions not compatible with all peptides. nih.govrsc.org |
| Selenyl Linker | Oxidative cleavage from the solid support. acs.org | Releases a protected Dha-peptide fragment directly. | Specialized linker required; synthesis may be complex. |
Photocatalytic Functionalization of this compound-Derived Peptides
Photocatalysis has emerged as a powerful tool for the late-stage functionalization (LSF) of complex molecules, including peptides. researchgate.netuva.nlresearchgate.net This approach allows for the diversification of Dha-containing peptides by targeting the residue's electrophilic α,β-unsaturated system under exceptionally mild conditions. researchgate.netnih.gov
A notable development is a photocatalytic hydroarylation process that couples Dha-containing peptides with a variety of arylthianthrenium salts. researchgate.netuva.nl This reaction proceeds smoothly in both batch and continuous-flow reactors, with the latter offering significant advantages for scaling up production. researchgate.netresearchgate.netnih.gov The mild nature of this photocatalytic method ensures high functional group tolerance, permitting the modification of peptides that contain other sensitive residues. researchgate.netresearchgate.net
This strategy facilitates the seamless integration of a wide array of arenes, natural product scaffolds, and drug fragments onto the peptide backbone, leading to the creation of novel, unconventional phenylalanine derivatives. researchgate.netuva.nl The modularity of the aryl electrophile and the high tolerance of the reaction conditions enable efficient peptide conjugation and ligation, opening new avenues for drug discovery and the synthesis of complex biomolecules. researchgate.netuva.nl
| Arylthianthrenium Salt Derived From | Resulting Functionalized Peptide | Application | Reference |
| Various simple arenes | Peptides with unconventional Phenylalanine derivatives | Synthesis of unnatural amino acids | researchgate.net |
| Pyriproxyfen (insecticide) | Pyriproxyfen-conjugated peptide | Creation of amino acid/drug conjugates | uva.nl |
| Bifonazole (antifungal) | Bifonazole-conjugated peptide | Creation of amino acid/drug conjugates | uva.nl |
| Boscalid (fungicide) | Boscalid-conjugated peptide | Creation of amino acid/drug conjugates | uva.nl |
| Benzbromarone (uricosuric) | Benzbromarone-conjugated peptide | Creation of amino acid/drug conjugates | uva.nl |
Enzymatic Approaches for this compound Generation
Nature utilizes enzymes to generate this compound residues as key intermediates in the biosynthesis of various natural products, such as lantibiotics and thiopeptides. wikipedia.orgrsc.org Harnessing these or newly discovered enzymatic activities provides a mild and highly specific route for Dha synthesis in peptides and proteins.
Lanthipeptide synthetases, for example, contain dehydratase domains that catalyze the dehydration of serine and threonine residues to form Dha and dehydrobutyrine (Dhb), respectively. rsc.org Similarly, phosphothreonine/serine lyases, such as OspF and SpvC, are highly efficient enzymes that catalyze the irreversible elimination of a phosphate group from a phosphoserine (pSer) or phosphothreonine (pThr) residue to generate the corresponding dehydroamino acid. nih.gov The substrate specificity of these lyases has been systematically profiled, revealing that an optimized peptide tag with aromatic residues flanking the phosphoserine (e.g., [F/Y/W]-pS-[F/Y/W]) significantly enhances the efficiency of Dha incorporation. nih.gov This has enabled protein and even live-cell labeling with a minimal ligation scar. nih.gov
In addition to protein enzymes, catalytic nucleic acids have been developed for this purpose. Deoxyribozymes (DNA enzymes) with phosphoserine lyase activity have been identified through in vitro selection. nih.gov These DNA catalysts can effectively convert a pSer residue within a peptide substrate into Dha, demonstrating that catalytic function for this transformation is not limited to the protein world. nih.gov Another unique enzymatic approach utilized the E. coli dipeptide epimerase YcjG, which was found to catalyze fluoride (B91410) elimination from a C-terminal difluorinated alanine (B10760859) to generate a 3-fluorothis compound-containing peptide. nih.gov
| Enzyme/Catalyst Type | Substrate | Mechanism | Key Feature |
| Lanthipeptide Dehydratases | Serine/Threonine | Enzyme-catalyzed dehydration. rsc.org | Biomimetic approach based on natural product biosynthesis. |
| Phosphoserine Lyases (e.g., OspF, SpvC) | Phosphoserine | Irreversible β-elimination of phosphate. nih.gov | Highly efficient and specific; enabled by optimized peptide recognition tags. nih.gov |
| Deoxyribozyme (DNA Enzyme) | Phosphoserine | DNA-catalyzed elimination of phosphate. nih.gov | Demonstrates catalytic activity outside of protein enzymes; identified via in vitro selection. nih.gov |
| Dipeptide Epimerase (YcjG) | C-terminal difluoroalanine | Fluoride elimination. nih.gov | Atypical reactivity for an epimerase; produces a fluorinated Dha analog. nih.gov |
Reactivity and Mechanistic Investigations of Dehydroalanine
Michael-Type Conjugate Addition Reactions of Dehydroalanine (B155165)
The α,β-unsaturated carbonyl moiety in this compound readily undergoes Michael-type conjugate addition reactions with a range of nucleophiles. ox.ac.uknih.gov These reactions are often conducted in aqueous media under mild pH and temperature conditions, making them suitable for modifying proteins. nih.gov
The reaction of thiols with this compound, known as thia-Michael addition, is a well-established method for forming carbon-sulfur bonds. This reaction is significant in both biological systems and synthetic applications. In nature, the intramolecular addition of cysteine residues to this compound, catalyzed by LanC enzymes, leads to the formation of lanthionine (B1674491) bridges in antimicrobial peptides called lanthipeptides. nih.gov The intermolecular reaction between the thiol of glutathione (B108866) and this compound residues in proteins is a mechanism to remove electrophilic species from the proteome. nih.gov
Synthetically, the thia-Michael addition is utilized for the chemoselective modification of proteins containing this compound. researchgate.net The reaction proceeds efficiently with sulfur nucleophiles to create cysteinyl analogues. researchgate.net For instance, the addition of thiols to N-acyl-N-(tert-butoxycarbonyl)this compound methyl ester under mild conditions produces β-substituted alanines in high yields. researchgate.net
Table 1: Examples of Thia-Michael Addition to this compound Derivatives
| Thiol Nucleophile | This compound Derivative | Product | Yield | Reference |
|---|---|---|---|---|
| Glutathione | This compound in peptides/proteins | Glutathione adduct | N/A | ox.ac.uk |
| Cysteine | This compound in peptides | Lanthionine | N/A | ox.ac.uknih.gov |
This table is representative and does not encompass all published examples.
The aza-Michael addition of amines to this compound is a powerful tool for forming carbon-nitrogen bonds, leading to the synthesis of α,β-diamino acid derivatives and the site-selective installation of amine linkages in proteins. tandfonline.comacs.org The reaction of N-nucleophiles with this compound in a protein context allows for the rapid and chemoselective formation of stable secondary and tertiary amine bonds under mild, biocompatible conditions. acs.orgacs.org These linkages have shown stability across a wide pH range and in human plasma. acs.org
A study demonstrated the synthesis of a series of α,β-diamino acid derivatives through the acetic acid-catalyzed aza-Michael addition of various aromatic and secondary aliphatic amines to N-phthalylthis compound, achieving moderate to good yields. tandfonline.com The reactivity of the amines was influenced by both electronic and steric effects. tandfonline.com This methodology has been successfully applied to the construction of a homogeneous antibody-drug conjugate, where the kinase inhibitor crizotinib (B193316) was conjugated to an antibody through its piperidine (B6355638) motif. acs.org
Table 2: Aza-Michael Addition of Amines to this compound
| Amine Nucleophile | This compound Derivative | Conditions | Product | Reference |
|---|---|---|---|---|
| Various N-nucleophiles | This compound in proteins | pH 8.0, 25-37 °C, aqueous buffer | Secondary/tertiary amine linkages | acs.orgacs.org |
| Aromatic and secondary aliphatic amines | N-phthalylthis compound | Acetic acid catalyst | α,β-diamino acid derivatives | tandfonline.com |
This table is representative and does not encompass all published examples.
The selena-Michael addition of selenolates to this compound provides a route to carbon-selenium bond formation and the synthesis of selenocysteine-containing peptides. nih.gov Selenolates are more nucleophilic than the corresponding thiolates, making the addition to this compound a highly favorable process. nih.gov This reaction is a key step in methodologies that use this compound as a precursor for the synthesis of both natural and unnatural amino acid derivatives. nih.gov
For the synthesis of selenocysteine (B57510) peptides, a selenium nucleophile, such as p-methoxybenzyl (pMob) selenol generated in situ from the corresponding diselenide, is reacted with a this compound derivative. nih.gov This approach has been used to incorporate the pMob-protected selenocysteine into peptides. nih.gov Furthermore, the unique reactivity of selenocysteine allows for its selective modification even in the presence of cysteine residues. nih.gov
Beyond heteroatom nucleophiles, this compound can also participate in carbon-carbon bond-forming reactions. The Giese-type reaction, a radical-based approach, has emerged as a powerful method for the alkylation of this compound derivatives. beilstein-journals.orgnih.gov This reaction involves the addition of an alkyl radical to the electron-deficient olefin of this compound. beilstein-journals.org
Recent research has focused on developing metal-free, photochemical strategies for the Giese-type alkylation of this compound. beilstein-journals.orgnih.govnih.gov In one such method, an excited benzophenone (B1666685) derivative abstracts a hydride from tris(trimethylsilyl)silane, generating a silane (B1218182) radical. beilstein-journals.orgnih.gov This radical then engages in a halogen-atom transfer with an alkyl bromide to produce an alkyl radical, which subsequently adds to the this compound derivative to form a new C(sp³)–C(sp³) bond. beilstein-journals.orgnih.gov This reaction can be performed in aqueous solutions like phosphate-buffered saline (PBS). beilstein-journals.orgnih.gov
Table 3: Giese-Type Alkylation of this compound Derivatives
| Alkyl Radical Source | This compound Derivative | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Alkyl Bromides | This compound derivatives | Photocatalyst, tris(trimethylsilyl)silane, PBS solution | Metal-free, photochemical | beilstein-journals.orgnih.govnih.gov |
| Alkyl Iodides | This compound derivatives | Irradiation, tris(trimethylsilyl)silane | Photocatalyst-free | beilstein-journals.orgnih.gov |
This table is representative and does not encompass all published examples.
Nucleophilic Addition with Selenolates (C-Se Bond Formation)
Radical Addition Reactions to this compound
Radical additions to this compound offer a complementary approach to the more common ionic Michael additions, providing access to a diverse range of modified amino acids. beilstein-journals.orgnih.gov These reactions often exhibit high functional group tolerance and can be performed under mild conditions. nih.gov
The addition of a carbon-centered radical to the β-carbon of this compound results in a captodatively stabilized α-radical, which can then be suitably quenched. ox.ac.uk This reactivity makes this compound a good radical acceptor. ox.ac.uk The Giese reaction is a prominent example of a radical pathway for functionalizing this compound. beilstein-journals.org Computational studies have shown that the activation barriers for the Giese reaction with this compound derivatives are relatively low. acs.org
A significant challenge in the radical addition to this compound has been the lack of stereoselectivity, which has limited its synthetic utility. nih.govnih.gov However, recent advancements have addressed this issue through the use of chiral catalysts. nih.govnih.govacs.org
Researchers have developed a nickel-catalyzed asymmetric radical addition for the late-stage functionalization of this compound in oligopeptides. nih.govacs.org In this system, chiral nickel catalysts are employed to control the stereoselectivity of the radical addition. nih.govnih.govresearchgate.net The mechanism involves the generation of a radical that adds to the this compound, followed by capture by a nickel(I) species to form a nickel-enolate intermediate. acs.org The stereochemical outcome is then controlled by the asymmetric protonation of this enolate, which is modulated by the chiral ligand on the nickel catalyst. acs.org This catalyst-controlled approach can override the intrinsic substrate-based stereochemical bias, providing access to a variety of non-canonical peptides with good diastereomeric ratios. nih.govresearchgate.net
Table 4: Chiral Catalyst Controlled Radical Addition to this compound
| Catalyst System | Substrate | Key Outcome | Reference |
|---|---|---|---|
| Chiral Nickel Catalyst | This compound in oligopeptides | Stereoselective radical addition | nih.govnih.govacs.org |
| Ni/bpy (achiral) | Dipeptides | Low yield, negligible diastereomeric ratio | nih.gov |
This table is representative and does not encompass all published examples.
Cycloaddition Reactions of this compound Derivatives (e.g., Diels-Alder)
This compound (Dha) and its derivatives are valuable dienophiles in cycloaddition reactions, particularly in the Diels-Alder reaction, which facilitates the synthesis of complex carbocyclic amino acids. lookchem.comresearchgate.net These reactions involve the [4+2] cycloaddition of a conjugated diene to the double bond of the this compound derivative.
Studies have explored the Diels-Alder reactions of various this compound derivatives, including those bound to a solid polymer support. lookchem.com This solid-phase approach has proven to be an efficient method for generating carbocyclic amino acids. lookchem.com The reactivity of this compound derivatives in these cycloadditions can be influenced by the nature of the substituents on the nitrogen atom and the environment of the double bond. researchgate.netresearchgate.net
For instance, a study on the Diels-Alder reaction between methyl-N-acyl-α,β-dehydroalaninates and cyclopentadiene (B3395910) revealed that the N-acetyl derivative achieved total conversion under various conditions, whereas the N-benzoyl derivative exhibited lower reactivity. researchgate.net This difference in reactivity was rationalized using perturbation molecular orbital (MO) calculations. researchgate.net The stereoselectivity of these reactions is a key aspect, with the formation of endo and exo isomers being a common feature. researchgate.net In the reaction with cyclopentadiene, an endo/exo ratio of approximately 40:60 has been reported. researchgate.net
The versatility of this compound as a dienophile is further demonstrated by its reactions with other dienes. While reactions with 1,3-cyclohexadiene, 1,3-dimethylbutadiene, and furan (B31954) showed no conversion at room temperature, the reaction with cyclopentadiene proceeds readily. researchgate.net The use of activated organocobalt dienes has also been explored in a "combinatorial" approach to synthesize functionalized cyclic amino acids from a single cycloaddition reaction. researchgate.net
It's noteworthy that the Diels-Alder reaction is a pericyclic reaction involving a concerted reorganization of electrons through a single electrocyclic transition state. nih.gov While enzymes that catalyze such reactions, known as Diels-Alderases, are rare in nature, the structural features of many natural products suggest the occurrence of [4+2] cycloadditions in their biosynthesis. nih.gov In the context of thiopeptide antibiotic biosynthesis, it has been proposed that this compound residues can act as both the diene and dienophile in cycloadditions to form pyridine (B92270) lynchpins. nih.gov
Table 1: Diels-Alder Reaction Parameters of this compound Derivatives
| This compound Derivative | Diene | Reaction Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Polymer-bound this compound | Various | Solid-phase synthesis | Established the versatility and efficiency of solid-phase Diels-Alder reactions for synthesizing carbocyclic amino acids. | lookchem.com |
| Methyl-N-acetyl-α,β-dehydroalaninate | Cyclopentadiene | Various | Achieved total conversion. Endo/exo ratio of ~40:60. | researchgate.net |
| Methyl-N-benzoyl-α,β-dehydroalaninate | Cyclopentadiene | Various | Showed lower reactivity compared to the N-acetyl derivative. | researchgate.net |
| Acyclic and cyclic this compound esters | 1,3-dienyl cobaloxime complex | Not specified | Demonstrated the use of an activated organocobalt diene for synthesizing functionalized cyclic amino acids. | researchgate.net |
Computational and Quantum Chemical Studies on this compound Reaction Mechanisms
Computational and quantum chemical studies have provided significant insights into the reaction mechanisms involving this compound, from its formation to its subsequent conversions. These theoretical approaches allow for the detailed examination of transition states, reaction intermediates, and activation energies that are often difficult to probe experimentally.
Mechanistic Elucidation of Non-Enzymatic this compound Formation
Quantum chemical calculations have been instrumental in elucidating the non-enzymatic formation of this compound residues from serine (Ser) and cysteine (Cys) residues. nih.govacs.org One significant pathway investigated is the dehydration of serine, which is believed to be a key step in the post-translational modification process leading to Dha. nih.govacs.org
Computational studies using density functional theory (DFT) and Møller-Plesset perturbation theory have proposed a two-step mechanism for the formation of Dha from a serine residue, catalyzed by the dihydrogen phosphate (B84403) ion (H₂PO₄⁻). nih.govacs.orgresearchgate.net This mechanism involves:
Enolization: The first step is the formation of an enolate intermediate.
1,3-elimination: The second step involves the elimination of a water molecule to form the this compound residue.
The dihydrogen phosphate ion acts as a proton-relay mediator in both steps, interacting with the α-proton and the carbonyl oxygen of the serine residue. nih.govacs.org The calculated activation barrier for this process was estimated to be 30.4 kcal/mol, which is consistent with experimentally reported values for non-enzymatic modifications of amino acid residues. nih.govacs.org These computational findings suggest that the H₂PO₄⁻-catalyzed dehydration of serine can proceed non-enzymatically under physiological conditions. nih.gov The model compound often used in these calculations is Ace-Ser-Nme (where Ace is acetyl and Nme is methylamino). nih.govacs.org
Table 2: Computational Details for Non-Enzymatic this compound Formation
| Computational Method | Model System | Catalyst | Proposed Mechanism | Calculated Activation Energy | Reference |
|---|---|---|---|---|---|
| B3LYP and MP2 | Ace-Ser-Nme | Dihydrogen phosphate (H₂PO₄⁻) | Two-step: enolization and 1,3-elimination | 30.4 kcal/mol | nih.govacs.org |
Enzyme-Catalyzed this compound Conversion Mechanisms
Computational studies have also shed light on the mechanisms of enzyme-catalyzed reactions involving this compound. A key example is the thia-Michael addition of a cysteine thiol to a this compound or dehydrobutyrine (Dhb) residue, a reaction catalyzed by lanthipeptide cyclases (LanC) in bacteria and LanC-like (LanCL) enzymes in eukaryotes. pnas.org
In the biosynthesis of lanthipeptides, this intramolecular reaction leads to the formation of characteristic thioether cross-links. pnas.org Computational studies have investigated the stereoselectivity of this addition. In the absence of an enzyme, calculations suggested that intramolecular hydrogen bonds could lower the activation energy for attack on one face (the Re face) of the dehydroamino acid. pnas.org
Further computational work on enzyme-catalyzed systems has helped to identify key active site residues and their roles. For example, in the context of MEK1 kinase, molecular dynamics simulations and metadynamics have been used to explore how Dha modification at specific serine residues leads to abnormal activation. mdpi.com These simulations revealed that the Dha modification can lock the enzyme in an active conformation by opening up the catalytic pocket. mdpi.com
In another example, the conversion of cysteine to this compound is a key step in a chemical modification procedure to introduce noncanonical amino acids (NcaAs) into proteins. pnas.orgcore.ac.ukpnas.org This process involves a bis-alkylation/elimination sequence. pnas.orgcore.ac.ukpnas.org While not a direct computational study of the enzymatic conversion of Dha, it highlights how understanding the reactivity of residues that can be converted to Dha is crucial for protein engineering applications.
Gas-Phase Fragmentation Mechanisms and this compound Effects in Mass Spectrometry
Tandem mass spectrometry (MS/MS) is a powerful tool for peptide and protein sequencing, and the presence of this compound has a distinct and predictable effect on fragmentation patterns. nih.govnih.gov This "this compound effect" is characterized by enhanced cleavage of the N-Cα bond of the Dha residue, leading to the formation of specific fragment ions known as c- and z-ions. nih.govnih.govresearchgate.net
This fragmentation behavior is significant because c- and z-ions are not typically observed in the collision-induced dissociation (CID) of positively charged, even-electron peptide ions. nih.govnih.gov Therefore, their presence can be used as a diagnostic marker to identify and locate this compound residues within a peptide sequence. nih.govnih.gov
This compound residues can be present in naturally occurring peptides or can be generated in the gas phase within the mass spectrometer. nih.gov Several gas-phase methods for generating Dha have been described, including:
Asymmetric cleavage of disulfide bonds: This occurs upon CID of disulfide-linked peptides, particularly in systems with limited proton mobility. nih.gov
Elimination from oxidized S-alkyl cysteine residues: The loss of an alkyl sulfenic acid from oxidized cysteine derivatives is an efficient way to generate Dha. nih.govacs.org This has been shown to proceed via a charge-remote five-centered cis-1,2 elimination reaction. acs.org
Radical-induced side-chain loss: Ion/ion reactions, for instance between a multiply protonated peptide and the sulfate (B86663) radical anion, can introduce a radical site. Subsequent collisional activation can lead to the loss of side chains from various amino acids (like leucine, asparagine, lysine) to form a this compound residue. researchgate.netpurdue.edu
The fragmentation pattern is influenced by the proton mobility of the precursor ion and the nature of any modifications. acs.org The ability to generate Dha in the gas phase and observe its characteristic fragmentation provides a novel approach for obtaining structural information in middle- and top-down proteomics. purdue.edu
Conformational and Structural Impact of Dehydroalanine in Peptides and Proteins
Dehydroalanine-Induced Secondary Structure Modulation
The presence of the α,β-double bond in This compound (B155165) introduces significant conformational constraints, which in turn modulate the secondary structure of peptides. researchgate.net This has been a subject of extensive research, revealing a range of effects from backbone rigidification to the induction of specific helical and turn structures. nih.govrsc.org
Rigidifying Effects on Peptide Backbones
The introduction of a this compound residue into a peptide chain imparts a notable rigidifying effect. nih.govrsc.org This rigidity stems from the planar nature of the Dha residue, a consequence of the sp2 hybridization of its α- and β-carbon atoms. rsc.org This planarity restricts the conformational freedom of the peptide backbone in the vicinity of the Dha residue, reducing the entropic cost of binding to receptors and potentially increasing peptide-receptor affinity. rsc.org The increased rigidity can also confer greater stability against enzymatic degradation. researchgate.netrsc.org Studies have shown that this rigidifying effect is a key factor in enhancing the biological activity of peptides. uni-marburg.de The transformation of flexible, cyclic residues into more rigid acyclic structures, or vice versa, can have a strong impact on peptide conformation. rsc.org
Favoring Planar Conformations
The α,β-unsaturation in this compound inherently favors a planar conformation for the residue itself. rsc.orgnsf.gov This planarity extends to the flanking peptide bonds, leading to a more extended and flattened local structure. nsf.gov Peptides containing consecutive this compound residues, particularly sequences of up to six residues, can adopt fully extended planar sheets. acs.orgnih.gov These sheets are stabilized by intramolecular hydrogen bonds. acs.orgnih.gov The planarity induced by Dha residues is a direct result of the sp2-hybridized carbons of the double bond and the delocalization of π-electrons, which restricts the rotation around the Cα-Cβ bond. beilstein-journals.org
Induction of Beta-Turns and Gamma-Turns
This compound residues are recognized as potent inducers of turn structures in peptides. rsc.org Specifically, Dha can promote the formation of inverse γ-turns. nsf.gov The planar conformation of Dha facilitates the necessary backbone dihedral angles for these turns. nsf.gov Furthermore, when a dehydroamino acid is placed at the i+2 position of a peptide sequence, it favors the formation of β-turns or γ-turns. researchgate.net Other dehydroamino acids, such as those with bulkier substituents at the β-carbon like dehydrobutyrine (Dhb), also promote the formation of β-turns. rsc.org The ability of dehydroamino acids to induce turns is a critical aspect of their use in designing peptidomimetics with specific folded conformations. nih.gov
Formation of Helical Conformations (e.g., 2₅-helical, 3₁₀-helical)
The presence of this compound can also induce the formation of specific helical structures. Peptides with three to six consecutive Dha residues have been observed to adopt extended 2₅-helical conformations. nsf.gov In this type of helix, each residue corresponds to a 180° rotation along the helix axis, resulting in a remarkably flat foldamer structure. rsc.org This conformation is stabilized by intramolecular C5 hydrogen bonds between the backbone carbonyl oxygens and amide hydrogens. nsf.gov
Longer sequences of poly(this compound) (ADH) can adopt a "hybrid coil" structure that combines elements of both 2₅-helical and 3₁₀-helical conformations. nsf.gov The 3₁₀-helix is a more common helical form in proteins, characterized by hydrogen bonds between the i and i+3 residues. nsf.govexplorationpub.comwikipedia.org The preference for a 3₁₀-helical conformation in longer ADH chains is driven by the increased number of stabilizing inter-residue hydrogen bonds. nsf.gov Computational studies suggest that 3₁₀-turns are often involved in the initiation of helix formation. explorationpub.com
| Secondary Structure | Inducing Factors | Key Characteristics |
| Planar Sheets | 1-6 consecutive Dha residues acs.orgnih.gov | Fully extended, flat conformation; stabilized by intramolecular H-bonds. acs.orgnih.gov |
| Inverse γ-Turns | Single Dha residue nsf.gov | Induced by the planar conformation of Dha. nsf.gov |
| β-Turns | Dha at i+2 position researchgate.net | Common secondary structure element induced by dehydroamino acids. researchgate.net |
| 2₅-Helix | 3-6 consecutive Dha residues nsf.gov | Each residue rotates 180°; results in a flat foldamer. rsc.orgnsf.gov |
| 3₁₀-Helix | Longer sequences of Dha nsf.gov | Stabilized by i to i+3 hydrogen bonds; more prevalent in longer chains. nsf.gov |
Stereochemical Considerations in this compound Derivatives and Products
The stereochemistry of reactions involving this compound and its derivatives is a critical aspect that influences the final structure and function of the resulting molecules. The planar nature of the Dha residue presents a prochiral center, and the stereochemical outcome of additions to the double bond is often dictated by various factors, including the nature of the reactants, catalysts, and reaction conditions.
In the context of catalysis, the stereochemical outcome of reactions can be controlled. For example, in the hydrogenation of the this compound residue in thiostrepton (B1681307), the chirality of the phosphoramidite (B1245037) ligand used dictates the stereochemistry at the sterically hindered Dha residue, allowing for the synthesis of distinct stereoisomers. researcher.life The structure and absolute stereochemistry of these products are often confirmed using techniques like multidimensional NMR spectroscopy and X-ray crystallography. researcher.life
Furthermore, the stereochemistry of α,β-dehydroamino acid derivatives themselves can be controlled during synthesis. For example, the Horner-Wadsworth-Emmons reaction can be used to produce either the (E) or (Z) isomer of a dehydroamino acid depending on the protecting groups on the amine of the phosphoryl glycine (B1666218) ester. thieme-connect.com This stereochemical control is crucial as the E/Z configuration of dehydroamino acid residues can significantly impact their biological activity and the secondary structure of the peptide chain. beilstein-journals.org
Recent research has also focused on photoredox catalytic 1,4-conjugate additions to chiral this compound derivatives. acs.org These reactions can proceed with high stereoselectivity, providing access to a variety of enantiomerically pure unnatural amino acids. acs.org The stereochemical outcome of these Michael additions suggests a conserved stereoinduction mechanism for the protonation of the resulting enolate adduct. acs.org
| Reaction Type | Stereochemical Aspect | Influencing Factors |
| Nucleophilic Addition to Poly(Dha) | Racemic product formation nsf.gov | Non-stereospecific addition of thiols to the prochiral Dha residue. nsf.gov |
| Catalytic Hydrogenation | Ligand-controlled stereoselectivity researcher.life | Chiral phosphoramidite ligands direct the stereochemical outcome. researcher.life |
| Horner-Wadsworth-Emmons Reaction | E/Z isomer selectivity thieme-connect.com | Amine protecting groups on the phosphoryl glycine ester. thieme-connect.com |
| Photoredox Catalytic 1,4-Addition | High diastereoselectivity acs.org | Chiral auxiliary on the this compound derivative. acs.org |
Applications of Dehydroalanine in Chemical Biology and Protein Engineering
Mimicry of Post-Translational Modifications (PTMs) using Dehydroalanine (B155165) Chemistry
The ability to install PTMs or their analogs into proteins is crucial for understanding their biological functions. acs.org this compound serves as a versatile precursor for generating a wide array of PTM mimics through conjugate addition reactions. mdpi.comnih.govox.ac.uk This "post-translational chemical mutagenesis" strategy allows for the creation of homogeneously modified proteins for detailed biochemical and structural studies. researchgate.net
Synthetic Analogs of Phosphorylation
Phosphorylation is a key PTM that regulates numerous cellular processes. tandfonline.com this compound chemistry provides a robust method to introduce stable synthetic analogs of phosphoserine. rsc.org By reacting a this compound residue within a peptide or protein with a thiophosphate nucleophile, a stable thioether linkage is formed, mimicking the phosphorylated state. tandfonline.comrsc.org This approach has been instrumental in studying the effects of phosphorylation on protein structure and function, such as kinase activation. acs.orgrsc.org For instance, the introduction of a phosphoserine mimic into the kinase p38α via Dha chemistry was sufficient to activate the enzyme. rsc.org
Synthetic Analogs of Glycosylation
Glycosylation, the attachment of sugar moieties to proteins, plays a critical role in protein folding, stability, and cell-cell recognition. This compound facilitates the synthesis of both N-linked and O-linked glycan mimics. ox.ac.uk Thiolated sugars can be added to a this compound residue via a thiol-ene reaction, creating a stable thioether linkage that mimics the natural glycosidic bond. ox.ac.uktandfonline.com This method has been used to generate glycoproteins with defined glycan structures, enabling studies on the role of glycosylation in various biological contexts. ox.ac.ukucl.ac.uk For example, this strategy was used to create a site-selectively glycosylated antibody. ox.ac.uk Furthermore, C-C bond forming reactions at Dha sites have also been employed to synthesize both N- and O-glycosylated histone variants. ox.ac.uk
Synthetic Analogs of Lipidation
Lipidation, the covalent attachment of lipid molecules to proteins, is crucial for membrane targeting and protein-protein interactions. researchgate.net this compound chemistry offers a powerful strategy for the late-stage lipidation of peptides and proteins. researchgate.netrsc.org Thiolated lipids, such as diacylglycerol (DAG), saturated and unsaturated fatty acids, and cholesterol derivatives, can be conjugated to a this compound residue via a thiol-Michael addition reaction. researchgate.netrsc.org This approach allows for the synthesis of lipopeptides with diverse lipid modifications, which are valuable tools for studying the biological functions of protein lipidation. researchgate.netnih.gov
Synthetic Analogs of Alkylation and Acylation
Alkylation and acylation are important PTMs that modulate protein function. This compound can be utilized to install mimics of these modifications. ox.ac.uk For example, mimics of methylated and acetylated lysine (B10760008) residues can be generated through the conjugate addition of appropriate thiol-containing reagents to this compound. ox.ac.uk This strategy expands the chemical toolbox for creating proteins with specific alkylation and acylation patterns, facilitating research into their roles in gene regulation and other cellular processes. ox.ac.uk
Development of Activity-Based Probes Utilizing this compound Reactivity
Activity-based probes (ABPs) are powerful tools for studying the activity and selectivity of enzymes within complex biological systems. this compound's electrophilic nature makes it an excellent "warhead" for designing ABPs that target enzymes with active site nucleophiles, such as cysteine proteases. rsc.orgresearchgate.net
This compound-containing ubiquitin (Ub) and di-ubiquitin probes have been developed to study deubiquitinating enzymes (DUBs), which play a crucial role in the ubiquitin-proteasome system. researchgate.netacs.orgacs.org These probes contain a this compound residue near the scissile bond that is cleaved by DUBs. acs.orgacs.org The active site cysteine of a DUB attacks the electrophilic this compound, forming a covalent bond and allowing for the detection and profiling of DUB activity. researchgate.netrsc.org Similarly, Ub-Dha probes have been used to monitor the catalytic activity of ubiquitin E1, E2, and HECT/RBR E3 ligases. ubiqbio.com
Site-Specific Protein Labeling and Bioconjugation Strategies
The ability to selectively label proteins with probes or other functional molecules is essential for a wide range of applications in chemical biology. bioanalysis-zone.com this compound provides a versatile platform for site-specific protein labeling and bioconjugation. ox.ac.ukresearchgate.net
The "tag-and-modify" approach, where a cysteine residue is first introduced at a specific site and then converted to this compound, allows for precise modification. ox.ac.uk The resulting this compound residue can then be reacted with a variety of nucleophiles, including fluorescent dyes, affinity tags, and drug molecules. ox.ac.ukox.ac.uk This strategy has been used for various applications, including the synthesis of antibody-drug conjugates and the dual labeling of proteins. ucl.ac.ukrsc.org For example, a palladium-mediated reaction has been developed for the selective modification of peptides and proteins containing this compound using boronic acid derivatives. bioanalysis-zone.com Thiol-ene click chemistry has also been used to conjugate thiolated fluorosugars to this compound-functionalized proteins. mdpi.com
Engineering of Novel Protein Architectures and Functions
This compound (Dha) has become a significant tool in chemical biology and protein engineering, primarily due to its unique reactivity as a non-proteinogenic amino acid. ox.ac.uknih.govresearchgate.net Its incorporation into proteins provides a versatile chemical handle for "chemical mutagenesis," a powerful strategy for tailoring protein structure and function. ox.ac.uknih.gov This approach allows for the site-specific installation of a wide array of functionalities, including natural post-translational modifications (PTMs) or their mimics, and various unnatural amino acids. ox.ac.uknih.gov The electrophilic nature of the Dha residue facilitates the creation of modified protein side-chains through diverse bond-forming reactions, such as carbon-sulfur (C–S), carbon-nitrogen (C–N), carbon-selenium (C–Se), and carbon-carbon (C–C) bonds. ox.ac.uknih.govresearchgate.net
This capability enables the rational design and selection of new protein functions. researchgate.net For instance, researchers have successfully modulated enzyme activity and specificity or created conditionally directed antibodies that operate under "AND" gate logic, where antigen binding is induced only in the presence of two distinct inputs. ox.ac.uk The unique, planar conformation of Dha residues can also directly influence protein architecture by inducing specific secondary structures, such as inverse γ-turns or extended 2₅-helical conformations in peptides. nsf.gov
Recent advancements have addressed previous limitations and expanded the utility of Dha in protein engineering. A significant challenge has been the formation of epimeric mixtures, where the modification of Dha results in both the desired L-isomer and the undesired D-isomer of the new amino acid. nih.gov A novel chemoenzymatic method overcomes this by using a D-stereoselective peptidase to selectively cleave and remove the D-isomer, thus enabling the installation of non-natural amino acids with high stereochemical control. nih.gov Furthermore, a new palladium-mediated reaction using affordable boronic acid derivatives allows for highly selective and efficient modification of Dha-containing proteins. bioanalysis-zone.com This technique is particularly valuable for synthesizing structurally rigid peptides, which exhibit improved stability and bioavailability, properties highly sought after in drug development. bioanalysis-zone.com
| Engineering Application | Methodology | Outcome | Reference(s) |
| Chemical Mutagenesis | Site-specific installation of PTMs and unnatural amino acids via Dha. | Creation of modified protein side-chains (C-S, C-N, C-Se, C-C bonds). | ox.ac.uknih.govresearchgate.net |
| Stereoselective Mutagenesis | Proteolytic removal of d-isomers using a d-stereoselective peptidase. | Installation of non-natural amino acids with stereochemical control. | nih.gov |
| Bioconjugation | Palladium-mediated reaction with boronic acid derivatives at Dha sites. | Synthesis of structurally rigid peptides with enhanced stability. | bioanalysis-zone.com |
| Enzyme Function Modulation | Modification of active site residues via Dha chemistry. | Altered enzyme activity and/or specificity. | ox.ac.uk |
| Structural Engineering | Incorporation of consecutive Dha residues. | Induction of unique secondary structures (e.g., 2₅-helices). | nsf.gov |
Investigation of Protein Aggregation and Crosslinking Mechanisms
This compound is a key reactive intermediate in the non-enzymatic post-translational modification of proteins, a fundamental process in molecular aging. nih.govnih.gov Its formation from precursor amino acids like serine, phosphoserine, or cysteine via β-elimination reactions creates a highly reactive electrophile within the protein backbone. mdpi.commdpi.com This electrophilic alkene is prone to spontaneous Michael addition reactions with nucleophilic side chains of other amino acid residues, such as the thiol group of cysteine, the amine group of lysine, or the imidazole (B134444) group of histidine. oup.com These reactions result in the formation of stable, irreversible, non-disulfide protein-protein crosslinks. nih.gov
The investigation of these Dha-mediated crosslinking mechanisms is crucial for understanding the pathology of various age-related diseases characterized by protein aggregation. nih.govoup.com In ophthalmology, Dha-mediated crosslinking of crystallin proteins is a suspected cause of the high-molecular-weight aggregates that scatter light and lead to the opacification of the lens in age-related nuclear cataracts. nih.govnih.gov Research has identified specific crosslinked peptides between different crystallin proteins in cataractous human lenses, providing direct evidence for this mechanism in vivo. nih.govnih.gov
Similarly, in neurodegenerative disorders like Alzheimer's disease, dehydroamino acids (DHAAs), including Dha, have been identified as a previously unknown source of proteomic complexity. oup.com Mass spectrometry-based proteomics revealed a six-fold increase in DHAA modification sites within the protein aggregates from Alzheimer's-affected brains compared to soluble protein fractions. oup.com This suggests that DHAA-mediated crosslinking could play a significant role in the formation and stabilization of the protein aggregates central to the disease's progression. oup.com The reaction of Dha with cellular nucleophiles like glutathione (B108866) can be viewed as a competing, protective pathway, as it caps (B75204) the reactive Dha site, preventing it from forming deleterious protein-protein crosslinks. nih.govoup.com
| Crosslink Type | Reacting Residues | Associated Condition(s) | Reference(s) |
| Lanthionine (B1674491) (LAN) | This compound + Cysteine | Protein Aging, Cataracts | nih.gov |
| Lysinoalanine (LAL) | This compound + Lysine | Protein Aging, Cataracts | nih.gov |
| Histidinoalanine (HAL) | This compound + Histidine | Protein Aging | nih.gov |
| Glutathione Adduct | This compound + Glutathione | Protein Aging, Cataracts, Alzheimer's Disease | nih.govoup.com |
Creation of Synthetic Biopolymers and Advanced Materials
This compound serves as a valuable building block for the synthesis of novel biopolymers and advanced functional materials. researchgate.netnih.gov The homopolymer, poly(this compound) (PDha or ADH), is of particular interest as it is expected to adopt chain conformations distinct from the common α-helices and β-sheets found in most polypeptides. nsf.govacs.org This unique structural nature is predicted to give rise to new physical properties and self-assembled structures, making PDha a promising component for advanced materials. nsf.govacs.org
Synthesis and Characterization of Poly(this compound)
The direct polymerization of this compound N-carboxyanhydride (NCA) has proven to be unsuccessful for producing high molecular weight polymers. nsf.gov To overcome this, an effective synthetic strategy has been developed that mimics the biosynthetic formation of Dha. This route involves the synthesis and polymerization of a soluble poly(S-alkyl-L-cysteine) precursor, followed by a post-polymerization elimination reaction to convert the cysteine residues into this compound, yielding the final ADH polymer. nsf.govacs.orgnih.gov This method allows for the preparation of well-defined, long-chain ADH and its incorporation as segments within copolypeptides. nsf.govacs.orgnih.gov An alternative synthesis involves the controlled radical polymerization of a protected monomer, tert-butyl 2-acetamidoacrylate (tBAMA), which is subsequently deprotected to yield PDha. db-thueringen.de
Structural characterization of ADH through a combination of experimental data and computational modeling has revealed that it adopts a unique "hybrid coil" structure. nsf.govacs.orgnih.govescholarship.org This novel conformation combines elements of both 2₅-helical and 3₁₀-helical structures. nsf.govacs.orgnih.govescholarship.org Spectroscopic analysis has also uncovered an intrinsic property of ADH: it possesses strong, inherent blue fluorescence, a feature that could be harnessed for imaging applications in biological systems or for creating fluorescent materials. nsf.govacs.orgnih.govescholarship.org
| Property | Finding | Implication | Reference(s) |
| Synthesis Method | Polymerization of a poly(S-alkyl-L-cysteine) precursor followed by elimination. | Enables synthesis of long-chain, well-defined PDha and copolymers. | nsf.govacs.orgnih.gov |
| Secondary Structure | "Hybrid coil" combining 2₅-helical and 3₁₀-helical elements. | A unique polypeptide conformation differing from standard α-helices and β-sheets. | nsf.govacs.orgnih.govescholarship.org |
| Spectroscopic Property | Strong inherent blue fluorescence. | Potential for use in imaging applications and as a fluorescent polypeptide component. | nsf.govacs.orgnih.govescholarship.org |
| Reactivity | Contains electrophilic groups along the polymer chain. | Acts as a reactive precursor for functionalized polypeptides. | nsf.govacs.org |
Functional Diversification of Poly(this compound)
The true potential of poly(this compound) as an advanced material lies in its capacity for extensive functional diversification. The backbone of ADH is decorated with reactive electrophilic this compound residues, making it an ideal scaffold for post-polymerization modification. nsf.govacs.org These residues readily undergo Michael addition reactions with a wide variety of nucleophiles, including thiols and amines, under mild, biocompatible conditions. nsf.govacs.orgacs.orgnih.govescholarship.org
This reactivity provides a powerful platform for creating a vast library of functionalized polypeptides from a single precursor polymer. researchgate.net For example, researchers have demonstrated the straightforward synthesis of diverse side-chain amino acid-functionalized polypeptides by reacting ADH with unprotected L-amino acid 2-mercaptoethylamides. researchgate.net This functional versatility allows for the precise tuning of the material's properties. By crosslinking PDha with molecules like bis-epoxy poly(ethylene glycol), it is possible to create smart hydrogels. db-thueringen.de These hydrogels can be designed to be polyampholytic, exhibiting anionic, cationic, or zwitterionic properties depending on the pH. db-thueringen.de This charge-switching behavior enables their use as dynamic matrices for applications such as light-driven catalysis, where they can reversibly bind charged photosensitizers and catalysts. db-thueringen.de Furthermore, the covalent attachment of different functional groups can be used to control phase behavior, such as inducing and controlling coacervation in aqueous media. escholarship.orgresearchgate.net
Dehydroalanine in Peptidomimetics and Drug Discovery Research
Design and Synthesis of Dehydroalanine-Containing Peptidomimetics
The incorporation of This compound (B155165) into peptide sequences is a key strategy in peptidomimetic design. Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved drug-like properties. upc.edu The presence of the Cα-Cβ double bond in this compound introduces a conformational rigidity to the peptide backbone, which can be crucial for locking the molecule into a bioactive conformation. upc.edu This structural constraint, combined with its unique reactivity, allows for systematic modifications to enhance stability, bioavailability, and target engagement.
A primary obstacle for peptide-based therapeutics is their rapid degradation by proteolytic enzymes in the body. upc.edu The incorporation of non-canonical amino acids, such as this compound and its derivatives, is a well-established strategy to increase resistance to proteolysis. upc.edunih.gov The altered backbone structure at the site of the dehydroamino acid can prevent recognition and cleavage by proteases.
However, research indicates that the effectiveness of this strategy is highly dependent on the specific dehydroamino acid used and its position within the peptide chain. A comparative study investigated the proteolytic stability of incipient 3₁₀-helical peptides by replacing α-aminoisobutyric acid (Aib) with various dehydroamino acids (ΔAAs). The peptides were incubated with Pronase, a mixture of aggressive proteases, to assess their degradation. nih.govacs.org
The findings revealed that while bulkier dehydroamino acids like Z-dehydrobutyrine (Z-ΔAbu) and dehydrovaline (ΔVal) significantly increased resistance to proteolysis, peptides containing this compound (ΔAla) degraded rapidly, irrespective of their position in the sequence. nih.govacs.org Peptides with ΔAla were found to be considerably more labile than the parent peptide containing Aib. nih.gov This suggests that while the dehydro-residue concept is valid, the small size of this compound may not provide sufficient steric hindrance to prevent enzyme binding, and its high reactivity might lead to other degradation pathways. nih.govacs.org Therefore, bulkier or more substituted dehydroamino acids are considered more valuable for imparting proteolytic stability to bioactive peptides. nih.govacs.org
Table 1: Comparative Proteolytic Stability of Peptides Containing Different Dehydroamino Acids (ΔAAs)
| Peptide Analog | ΔAA Residue | Position of ΔAA | Relative Stability vs. Parent Peptide | Key Finding |
| 2b | ΔAla | N-terminus | Significantly more labile | ΔAla does not effectively protect against proteolysis. nih.gov |
| 3b | ΔAla | Internal (Pos. 3) | Significantly more labile | Positional changes of ΔAla did not improve stability. nih.gov |
| 2a | Z-ΔAbu | N-terminus | Equally or slightly less stable | The effect of Z-ΔAbu is position-dependent. nih.gov |
| 3a | Z-ΔAbu | Internal (Pos. 3) | Increased resistance | Z-ΔAbu at an internal position enhances stability. nih.govacs.org |
| 2c | ΔVal | N-terminus | Equally or slightly less stable | The effect of ΔVal is position-dependent. nih.gov |
| 3c | ΔVal | Internal (Pos. 3) | Increased resistance | ΔVal at an internal position enhances stability. nih.govacs.org |
The clinical utility of peptides is often hampered by poor pharmacokinetic profiles, including low oral bioavailability and rapid clearance. upc.edu Peptidomimetics are designed specifically to overcome these hurdles, aiming for improved absorption, distribution, metabolism, and excretion (ADME) properties. upc.edunih.gov The incorporation of this compound is one of many modifications used to create peptidomimetics with a more favorable pharmacokinetic profile. upc.edu
Strategies to improve the bioavailability of peptide-based drugs often focus on increasing metabolic stability and membrane permeability. nih.govuminho.pt By creating more rigid structures, this compound-containing peptidomimetics can mask polar groups and adopt conformations more amenable to crossing biological membranes. While D-peptides (peptides made of D-enantiomeric amino acids) have shown excellent pharmacokinetic properties, including brain penetration and long half-lives, the principles of enhancing stability and modulating physicochemical properties also apply to other peptidomimetics, including those containing this compound. nih.gov
Beyond improving stability and bioavailability, the structural constraints imposed by this compound can be exploited to optimize a peptide's binding affinity and selectivity for its biological target. upc.edu Replacing standard amino acids with non-proteinogenic amino acids (NPAAs) like this compound can introduce new, favorable interactions with a receptor or enzyme active site. rsc.org
A key advantage of this compound is its utility as a reactive handle for diversification. A platform that combines parallel synthesis with flavin photocatalysis allows for the rapid generation of up to 96 unique NPAA-containing peptide variants from a single this compound-containing precursor. rsc.org This method involves the late-stage addition of various side chains to the this compound residue, enabling extensive structure-activity relationship (SAR) studies. rsc.org By testing this diverse library of peptides, researchers can identify modifications that enhance binding affinity and selectivity. For instance, this approach was used to evolve a simple proteinogenic peptide into a more potent, unnatural inhibitor of the enzyme thrombin. rsc.org
Furthermore, powerful selection techniques like mRNA display can be used to optimize peptide sequences containing unnatural amino acids for multiple properties simultaneously, including target affinity and protease resistance. nih.gov This allows for the exploration of a vast sequence space to discover ligands with high potency and specificity that might be inaccessible through stepwise or rational design approaches. nih.gov
Modulation of Bioavailability and Pharmacokinetic Properties
This compound as a Scaffold for Drug Discovery
The this compound residue is more than just a structural component; it functions as a versatile chemical scaffold. Its α,β-unsaturated system is an electrophilic Michael acceptor, making it a prime target for a wide range of chemical modifications. This reactivity is central to its application in both late-stage functionalization and scaffold-hopping strategies in drug discovery.
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules, like peptides, at a late step in their synthesis. chemrxiv.orguva.nl This approach enables the rapid generation of a library of analogs from a common intermediate, which is highly efficient for exploring the chemical space around a lead compound. This compound is an ideal substrate for LSF due to its unique electrophilic nature, which contrasts with the nucleophilic residues (like cysteine or lysine) traditionally used for peptide modification. chemrxiv.orgnih.gov
Recent advances have focused on developing mild, chemoselective methods to functionalize the this compound residue. Photocatalysis, in particular, has emerged as a robust tool. chemrxiv.orguva.nlnih.gov Researchers have developed a photocatalytic hydroarylation process that uses arylthianthrenium salts to add a wide variety of aryl groups to the this compound residue within a peptide. chemrxiv.orguva.nl This method is notable for its mild conditions and high functional group tolerance, allowing for the diversification of peptides containing sensitive functionalities. chemrxiv.orgnih.gov The process can be performed in both batch and continuous-flow reactors, with the latter being instrumental for scaling up the synthesis of promising candidates. chemrxiv.orguva.nl
Another innovative approach involves the electrochemical oxidative heterodifunctionalization of this compound. This strategy uses anodic oxidation to generate a divergent route to various α,α-disubstituted amino esters without the need for transition metals or external oxidants. These LSF strategies transform this compound into a gateway for creating unconventional amino acids and novel peptide conjugates, significantly accelerating the drug discovery process. chemrxiv.org
Table 2: Modern Late-Stage Functionalization (LSF) Methods for this compound
| LSF Method | Reagents/Conditions | Type of Modification | Key Advantages |
| Photocatalytic Hydroarylation | Photocatalyst (e.g., Flavin), Light, Arylthianthrenium Salts | Arylation of the β-carbon | Mild conditions, high functional group tolerance, scalable in flow reactors. chemrxiv.orguva.nlnih.gov |
| Electrochemical Heterodifunctionalization | Anodic oxidation, Nucleophilic reagents (alcohols, azides, etc.) | Dialkoxylation, diazidation, oxyselenation, etc. | Metal- and external-oxidant-free, divergent synthesis of α,α-disubstituted amino esters. |
| Radical Addition | Flavin photocatalyst, Boronic acids | Alkylation/Arylation of the β-carbon | High reactivity, aqueous compatibility, enables parallel synthesis for SAR studies. rsc.org |
Scaffold hopping is a drug design strategy that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the original biological activity. The goal is to discover new compounds with improved properties, such as better potency, reduced side effects, or novel intellectual property. This compound serves as a versatile starting point or "scaffold" for creating structurally diverse molecules. cam.ac.ukresearchgate.net
For example, N-Fmoc-dehydroalanine has been described as a molecular scaffold for the solid-phase synthesis of a variety of cycloaliphatic amino acids. researchgate.net In another diversity-oriented synthesis campaign, this compound was used as a key building block to create a range of spirocyclic scaffolds, which are underrepresented in typical fragment screening libraries. cam.ac.uk This work utilized the reactivity of this compound to install a second ring via pericyclic chemistry, demonstrating its utility in generating three-dimensional complexity from a simple precursor. cam.ac.uk
This approach treats the this compound not just as an amino acid residue but as a foundational structure from which entirely new chemical classes can be accessed. By using this compound as a reactive hub, chemists can "hop" to new molecular frameworks that may possess superior drug-like properties, moving beyond simple peptide mimicry to the discovery of truly novel therapeutic agents. cam.ac.ukresearchgate.net
Late-Stage Functionalization Strategies in Drug Design
Modulation of Biological Pathways through this compound Modification
The introduction of this compound (Dha) into peptides and proteins is a powerful strategy for modulating biological pathways. As a unique, non-proteinogenic amino acid, this compound possesses an electrophilic α,β-unsaturated double bond that makes it a reactive handle for various chemical transformations. ox.ac.ukacs.org This reactivity allows for the site-selective installation of post-translational modifications (PTMs) or their mimics, enabling detailed studies of cellular signaling and function. ox.ac.ukmdpi.com The conversion of native residues like cysteine or serine into this compound can create a "tag" within a protein, which can then react with a wide range of nucleophiles. ox.ac.ukacs.orgmdpi.com This approach has been utilized to investigate and influence pathways involved in protein ubiquitination and chromatin biology. ox.ac.ukmdpi.com Furthermore, the presence of this compound itself, derived from post-translational processing of residues like cysteine, can alter a protein's structure and function, potentially impacting metabolic processes and protein-protein interactions. researchgate.net A significant example of this modulation is the this compound-induced activation of key enzymes in signaling cascades. mdpi.comnih.gov
Mechanistic Investigations of this compound-Induced Enzyme Activation (e.g., MEK1)
Recent research has uncovered a novel mechanism for the abnormal activation of Mitogen-activated protein kinase kinase 1 (MEK1), a crucial kinase in the MAPK signaling pathway, induced by modification with this compound. mdpi.comnih.gov The MAPK pathway is central to regulating cellular processes like proliferation, differentiation, and apoptosis, and its dysregulation is linked to various cancers. mdpi.com Typically, MEK1 is activated by phosphorylation via RAF kinase, which causes its active segment to refold into an active conformation, allowing it to phosphorylate its downstream target, ERK1. mdpi.comnih.gov
However, studies have demonstrated that the modification of specific serine residues, namely Ser218 and Ser222, to this compound can also trigger sustained, abnormal activation of MEK1. mdpi.comnih.gov This modification can arise from various cellular conditions, including the action of virulence factors that eliminate phosphate (B84403) groups from phosphorylated serine or threonine residues to yield this compound. mdpi.com
Molecular dynamics simulations have been employed to elucidate the precise mechanism behind this Dha-induced activation. mdpi.comnih.govresearchgate.net The findings indicate that the presence of this compound in the activation loop causes significant conformational changes. Specifically, the modification prompts the movement of the active segment, which in turn opens the active pocket and exposes the catalytic site of the enzyme. mdpi.comnih.govresearchgate.net This structural alteration leads to the sustained, abnormal activation of MEK1, a state that has the potential to promote tumor development. mdpi.comnih.govresearchgate.net
Investigations have also explored how existing FDA-approved MEK1 inhibitors interact with this Dha-modified, activated form of the enzyme. mdpi.comnih.gov These computational studies predicted that among inhibitors like Trametinib, Cobimetinib, Binimetinib, and Selumetinib, only Selumetinib appeared to effectively block the active site of the Dha-modified MEK1. mdpi.comnih.govresearchgate.netresearchgate.net The proposed mechanism for this inhibition involves Selumetinib inducing a change in the secondary structure of the active segment from an α-helix to a disordered loop, thereby obstructing the catalytic site. mdpi.comnih.gov These mechanistic insights into Dha-induced enzyme activation provide a deeper understanding of pathological signaling and offer clues for designing targeted inhibitors for abnormally activated kinases. mdpi.com
Table 1: Key Proteins and Residues in this compound-Induced MEK1 Activation
| Protein/Molecule | Role/Function in the Pathway | Key Residues Involved | Finding |
| MEK1 (MAPK Kinase 1) | A key kinase in the MAPK signaling pathway that phosphorylates ERK1. mdpi.com | Ser218, Ser222 | Modification of these serine residues to this compound leads to its abnormal and sustained activation. mdpi.comnih.gov |
| RAF Kinase | An upstream kinase (MAPKKK) that normally activates MEK1 through phosphorylation. nih.gov | N/A | Dha-modification provides an alternative, phosphorylation-independent activation mechanism for MEK1. nih.gov |
| ERK1 | A downstream kinase and a member of the MAPK family, phosphorylated and activated by MEK1. mdpi.comnih.gov | N/A | Abnormal activation of MEK1 leads to dysregulated phosphorylation of ERK1. nih.gov |
| Selumetinib | An FDA-approved small-molecule inhibitor of MEK1. nih.gov | N/A | Predicted to effectively block the active site of Dha-modified MEK1 by altering the active segment's secondary structure. mdpi.comnih.gov |
Future Directions and Emerging Research Avenues for Dehydroalanine
Development of Advanced Spectroscopic and Imaging Techniques for Dehydroalanine (B155165) Detection
The detection and quantification of this compound in biological systems and synthetic constructs are crucial for understanding its role and exploiting its reactivity. Future research is geared towards developing more sensitive and specific detection methods.
One promising avenue is the utilization of the intrinsic fluorescence of poly(this compound) (PDha). Studies have revealed that polymers of this compound exhibit strong inherent blue fluorescence, which could be harnessed for imaging applications without the need for external fluorophores. nsf.govnih.govacs.org This property is particularly valuable for the development of label-free polypeptide nanoscale assemblies and biomaterials, enabling combination therapeutic and imaging ("theranostic") applications. nsf.gov
In addition to fluorescence-based methods, mass spectrometry (MS) plays a pivotal role in identifying Dha residues within peptides and proteins. Advanced MS techniques can identify Dha and its modified forms, providing insights into protein aging and disease. Tandem mass spectrometry (MS/MS) has been shown to induce a characteristic fragmentation pattern for peptides containing this compound, with enhanced cleavage at the N-Cα bond of the Dha residue, generating specific ion types (c- and z-ions) that can be used for its identification and localization. nih.gov Future developments in high-resolution mass spectrometry and novel fragmentation techniques will likely enhance the ability to detect and quantify Dha even at low abundance in complex biological samples. nih.gov
Computational Modeling and De Novo Design of this compound-Based Structures
Computational approaches are becoming indispensable for predicting the structural and functional consequences of incorporating this compound into peptides and proteins. The planar conformation of the Dha residue, due to its α,β-unsaturation, imposes significant conformational constraints on the peptide backbone, which can be exploited in de novo peptide design. nsf.govcore.ac.uk
Computational modeling, in conjunction with experimental data, has been used to determine the structure of poly(this compound), revealing a unique "hybrid coil" structure that combines elements of 2-helical and 3-helical conformations. nsf.govnih.govacs.org Such computational insights are crucial for designing peptides with specific secondary structures and enhanced proteolytic stability. mdpi.combyu.edu The incorporation of bulky dehydroamino acids is a promising strategy for stabilizing peptides, making them more effective as therapeutic agents. byu.edu
The future of de novo design lies in creating hyperstable constrained peptides with precisely defined tertiary structures for therapeutic applications. nih.gov By integrating Dha and other non-standard amino acids, it is possible to design peptides that can fold into unique and stable shapes, potentially mimicking the binding surfaces of larger proteins to inhibit disease-relevant targets. nih.govnews-medical.net Computational methods will continue to be refined to accurately predict the behavior of Dha-containing peptides, accelerating the discovery of novel peptide-based drugs. byu.edufrontiersin.org
Integration of this compound Chemistry with Synthetic Biology Platforms
Synthetic biology aims to design and construct new biological parts, devices, and systems. The integration of this compound into synthetic biology platforms opens up new possibilities for creating proteins and peptides with novel functions.
A significant breakthrough has been the development of methods for the ribosomal synthesis of this compound-containing peptides. nih.gov This is achieved by incorporating a "masked" version of this compound, such as selenalysine (B14091811), which is later converted to Dha post-translationally. nih.gov This allows for the creation of large, genetically encoded libraries of Dha-containing peptides, which can be screened for novel therapeutic and diagnostic agents. nih.gov The ability to genetically encode Dha enables the site-specific introduction of this reactive handle into proteins in vivo, a powerful tool for chemical biology. acs.orgnih.gov
Cell-free synthetic biology is another emerging platform where Dha chemistry is making an impact. nih.gov Cell-free systems allow for the rapid prototyping of biosynthetic pathways and the production of complex molecules without the constraints of a living cell. nih.gov These platforms are being used to study and engineer the biosynthesis of natural products containing this compound, such as lantibiotics. nih.govnih.gov Future work will likely focus on expanding the toolkit of cell-free systems to produce a wider range of Dha-containing molecules and to engineer novel biosynthetic pathways. nih.govnih.gov
Exploration of this compound in Self-Assembled Biomaterials
The unique conformational properties of this compound make it an attractive building block for self-assembling biomaterials, particularly hydrogels. mdpi.comnih.gov Peptides containing contiguous Dha residues tend to adopt extended conformations, which can facilitate their self-assembly into well-defined nanostructures like fibrils. nih.gov
Dehydropeptide-based hydrogels are gaining attention for a variety of biomedical applications, including drug delivery and tissue engineering. mdpi.comnih.govmdpi.com These materials can mimic the extracellular matrix, providing a suitable environment for cell culture. nih.govresearchgate.netnih.gov The reactivity of the Dha residue can be harnessed to functionalize these hydrogels, for example, by attaching bioactive molecules through Michael addition reactions. mdpi.comnih.gov
Future research in this area will focus on creating "smart" biomaterials that can respond to specific stimuli. For instance, poly(this compound)-based gels have been engineered to act as polyzwitterions, capable of pH-dependent adsorption and release of charged molecules. rsc.org The incorporation of magnetic nanoparticles into dehydrodipeptide hydrogels is also being explored to create magneto-responsive materials for theragnostic applications. mdpi.com The combination of the self-assembly properties and the chemical reactivity of this compound provides a rich platform for the development of advanced, functional biomaterials. nsf.govnih.govacs.orgfrontiersin.org
Discovery and Elucidation of Novel Reactivity Modes for this compound
The electrophilic nature of the α,β-unsaturated carbonyl group in this compound makes it susceptible to a variety of chemical transformations, a feature that has been widely exploited for protein modification. ox.ac.uk While Michael additions with thiols and amines are well-established, researchers are continuously exploring novel reactivity modes to expand the chemical toolbox for bioconjugation and late-stage functionalization of peptides. ox.ac.uknih.govrsc.org
Recent discoveries have highlighted several new reactions for this compound:
Photocatalytic Functionalization : A photocatalytic hydroarylation of Dha-containing peptides has been developed, allowing for the synthesis of a variety of unnatural phenylalanine derivatives under mild conditions. uva.nlchemrxiv.org This method shows excellent functional group tolerance and is scalable using flow chemistry. uva.nl
Radical Alkylation : A metal-free, photochemical Giese-type reaction has been reported for the alkylation of this compound derivatives. beilstein-journals.org This method uses silane-mediated alkyl bromide activation to generate alkyl radicals that add to the Dha residue, forming new carbon-carbon bonds under biocompatible conditions. beilstein-journals.org
Sulfa-Michael Addition : A novel bioconjugation reaction between sulfinic acids and this compound has been described, forming stable sulfone linkages. nih.gov This reaction is chemoselective and compatible with disulfide bonds, offering a robust method for protein functionalization. nih.gov
Phosphine Addition : Phosphine nucleophiles have been shown to react cleanly and rapidly with this compound to form stable phosphonium (B103445) ion adducts, presenting a new approach for peptide modification and immobilization. rsc.org
Palladium-Mediated Coupling : A palladium-mediated reaction has been developed for the selective coupling of boronic acid derivatives to this compound-containing peptides and proteins. news-medical.net This method facilitates the synthesis of peptides containing dehydrophenylalanine, a valuable residue for inducing stable secondary structures. news-medical.net
The ongoing discovery of such novel reactivities will undoubtedly broaden the applications of this compound in creating more complex and functional biomolecules for research, diagnostics, and therapeutics. researchgate.netresearchgate.net
Q & A
Q. How can dehydroalanine (Dha) residues be reliably detected and quantified in peptides or proteins?
this compound residues can be identified using a combination of Ellman's assay (to confirm cysteine consumption) and liquid chromatography-mass spectrometry (LC-MS) to detect elimination products. Conjugate addition of nucleophiles like 2-mercaptoethanol to Dha residues generates diagnostic adducts, which are detectable via LC-MS . For quantification, UV-Vis spectroscopy at 220–230 nm can monitor Dha formation, as its α,β-unsaturated carbonyl group absorbs strongly in this range .
Q. What experimental conditions promote this compound formation in food proteins like casein?
Heating proteins (e.g., casein) at alkaline pH (7.5–9.0) induces β-elimination of cysteine and serine residues, forming Dha. This reaction is accelerated by sodium hydroxide treatment, which deprotonates thiol/serine hydroxyl groups, enabling elimination. However, prolonged exposure to high pH may lead to side reactions, such as lysinoalanine formation via Dha’s reaction with lysine ε-amino groups .
Q. What are the primary challenges in synthesizing this compound-containing peptides?
Key challenges include avoiding non-selective side reactions (e.g., oxidation of methionine, histidine, or lysine residues) and ensuring compatibility with aqueous conditions. For example, oxidative elimination using methanesulfonyl hydrazine (MSH) may lead to undesired amination at nucleophilic residues unless pH is carefully controlled .
Advanced Research Questions
Q. How can cysteine-to-dehydroalanine conversion be achieved selectively in structurally hindered protein environments?
Bis-alkylation–elimination using 1,4-dibromobutane (reagent 22) enables selective Dha formation even in sterically constrained regions. This method involves alkylating cysteine thiols to form a cyclic tetrahydrothiophenium intermediate, which undergoes elimination under mild conditions (pH 8.0, 37°C). This approach was validated in single-cysteine mutants of subtilisin (SBL-S156C) and antibodies (cAb-Lys3-A104C), achieving >95% conversion without side reactions .
Q. What structural features of poly(this compound) (ADH) contribute to its unique fluorescence and reactivity?
ADH adopts a "hybrid coil" conformation combining 2.5- and 3.1-helical elements, as determined by synchrotron X-ray scattering and computational modeling. Its intrinsic blue fluorescence (λem ~450 nm) arises from π→π* transitions in the α,β-unsaturated carbonyl system. Electrophilic Dha residues in ADH allow post-polymerization functionalization with thiols or amines under mild conditions, enabling applications in bioimaging and self-assembled biomaterials .
Q. How do α,β-dehydroalanine derivatives exert cytotoxicity in cancer cells, and what structural parameters govern their activity?
Derivatives like quinoxalyldehydroaminobutyric acid (Ala6) induce apoptosis in AGS (gastric) and SH-SY5Y (neuroblastoma) cells via IC50 values <30 µM. Lipophilicity and electron-withdrawing N-protecting groups enhance membrane permeability and electrophilicity, enabling endoplasmic reticulum- or mitochondria-dependent apoptosis. Structure-activity relationship (SAR) studies show that substituents at the β-position critically influence selectivity between cancer cell types .
Q. What analytical methods resolve contradictions in data when characterizing Dha-modified proteins?
Discrepancies in mass spectrometry (e.g., unexpected adducts or incomplete elimination) can be addressed by:
Q. How does this compound participate in post-translational modification (PTM) mimicry for studying enzyme substrates?
Dha serves as a synthetic precursor for PTMs like phosphorylation and glycosylation. For example, conjugate addition of glycosyl thiols to Dha residues generates S-linked glycoproteins, which are resistant to enzymatic cleavage. This strategy was used to synthesize a glycosylated antibody variant, cAb-Lys3-GlcNAc, to study endoglycosidase activity .
Methodological Design Considerations
Q. What controls are essential when designing experiments to avoid artifacts in Dha synthesis?
Q. How can computational tools aid in predicting Dha reactivity and stability in polypeptide chains?
Density functional theory (DFT) calculations predict regioselectivity in Dha-mediated conjugate additions. Molecular dynamics simulations model ADH’s "hybrid coil" structure, guiding copolymer design for stability. Tools like Rosetta@home can optimize Dha placement in engineered proteins to avoid steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
